4-(4-isopropylphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound belonging to the class of pyrimidotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyanuric chloride, followed by cyclization and further functionalization to introduce the desired substituents . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The scalability of these methods allows for the efficient production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share a similar triazine core and exhibit comparable chemical properties.
Aminopyrimidines: These compounds contain a pyrimidine ring with amino substituents and have similar reactivity.
Uniqueness
8-METHYL-2-[(3-METHYLPHENYL)AMINO]-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific combination of substituents and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N5O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
8-methyl-2-(3-methylanilino)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H25N5O/c1-14(2)17-8-10-18(11-9-17)21-26-22(25-19-7-5-6-15(3)12-19)27-23-24-16(4)13-20(29)28(21)23/h5-14,21H,1-4H3,(H2,24,25,26,27) |
InChI Key |
SGKVYGVAJMQMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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